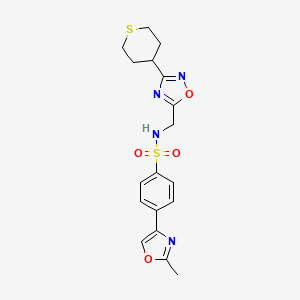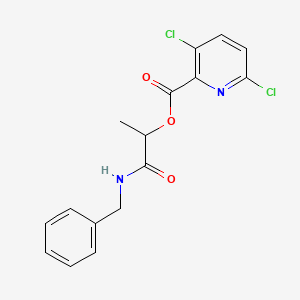![molecular formula C24H25N3O4 B2675714 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-07-1](/img/structure/B2675714.png)
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique structure that has garnered significant attention in scientific research. Its intricate molecular framework allows for various applications in fields such as drug development, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the reaction of cinnamic acid with phenoxyethylamine under controlled conditions. The reaction mixture is then subjected to cyclization and oxidation processes to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large reactors are employed to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Research has shown that 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits biological activity, making it a candidate for drug development. Its interactions with biological targets are being studied for potential therapeutic uses.
Medicine: The compound's potential therapeutic applications include its use as an anti-inflammatory agent and in the treatment of various diseases. Ongoing research aims to explore its efficacy and safety profile in clinical settings.
Industry: In the industrial sector, this compound is used as a catalyst in chemical reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism by which 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Cinnamic Acid Derivatives: These compounds share structural similarities with 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and are used in similar applications.
Phenoxyethylamines: These compounds have similar functional groups and are used in drug development and organic synthesis.
Uniqueness: this compound stands out due to its complex spirocyclic structure, which provides unique chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for future advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(2-phenoxyethyl)-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-21(12-11-19-7-3-1-4-8-19)26-15-13-24(14-16-26)22(29)27(23(30)25-24)17-18-31-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,25,30)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBIGMELQGDNW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2675637.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[cyclohexyl(ethyl)sulfamoyl]benzamide](/img/structure/B2675641.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)

![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2675650.png)
![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B2675651.png)
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
